molecular formula C19H20N2O3 B13373656 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]butanamide

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]butanamide

Cat. No.: B13373656
M. Wt: 324.4 g/mol
InChI Key: DHJJKFYYAWDSBL-UHFFFAOYSA-N
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Description

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]butanamide is a synthetic organic compound that belongs to the benzoxazole family This compound is characterized by its unique structure, which includes a benzoxazole ring fused with a phenyl group and a butanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]butanamide typically involves the following steps:

    Formation of the Benzoxazole Ring: The initial step involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 5,7-dimethyl-2-carboxybenzaldehyde, under acidic conditions to form the benzoxazole ring.

    Hydroxylation: The benzoxazole intermediate is then hydroxylated at the 4-position using a hydroxylating agent like hydrogen peroxide or a suitable oxidizing agent.

    Amidation: The final step involves the reaction of the hydroxylated benzoxazole with butanoyl chloride in the presence of a base such as triethylamine to form the butanamide side chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The benzoxazole ring can be reduced under specific conditions to form a dihydrobenzoxazole derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups like halogens or alkyl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.

Major Products Formed

    Oxidation: Ketone or aldehyde derivatives.

    Reduction: Dihydrobenzoxazole derivatives.

    Substitution: Halogenated or alkylated benzoxazole derivatives.

Scientific Research Applications

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in biochemical assays due to its high fluorescence quantum yield.

    Biology: Employed in cell imaging and tracking studies.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of optical brighteners and dyes.

Mechanism of Action

The mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]butanamide involves its ability to undergo photoinduced electron transfer (PET) reactions. Upon excitation by light, the compound transfers an electron from the benzoxazole moiety to the phenyl ring, forming a radical cation. This radical cation can then interact with other molecules, leading to the formation of fluorescent products or other chemical modifications. The compound’s interaction with molecular targets such as proteins and nucleic acids can affect their function or stability, making it useful in various biological assays.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: A simpler analog with a benzoxazole ring structure.

    Benzimidazole: An analog with the oxygen replaced by a nitrogen.

    Benzothiazole: An analog with the oxygen replaced by a sulfur.

    Benzofuran: An analog without the nitrogen atom.

Uniqueness

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]butanamide is unique due to its specific structural features, including the hydroxyl group at the 4-position and the butanamide side chain

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]butanamide

InChI

InChI=1S/C19H20N2O3/c1-4-5-17(23)20-13-6-7-16(22)14(10-13)19-21-15-9-11(2)8-12(3)18(15)24-19/h6-10,22H,4-5H2,1-3H3,(H,20,23)

InChI Key

DHJJKFYYAWDSBL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)O)C2=NC3=CC(=CC(=C3O2)C)C

Origin of Product

United States

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